![molecular formula C5H4BrClN2O B163204 5-Bromo-2-chloro-4-methoxypyrimidine CAS No. 57054-92-9](/img/structure/B163204.png)
5-Bromo-2-chloro-4-methoxypyrimidine
Overview
Description
5-Bromo-2-chloro-4-methoxypyrimidine is a chemical compound with the molecular formula C5H4BrClN2O . It is a building block used in the chemical synthesis of halogenated heterocycles .
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-chloro-4-methoxypyrimidine is represented by the InChI code:InChI=1S/C5H4BrClN2O/c1-10-4-3 (6)2-8-5 (7)9-4/h2H,1H3
. The compound has a molecular weight of 223.5 . Physical And Chemical Properties Analysis
5-Bromo-2-chloro-4-methoxypyrimidine is a crystalline solid . It has a solubility of 30 mg/ml in DMF and DMSO, and 15 mg/ml in ethanol . The compound has a λmax of 231, 268 nm .Scientific Research Applications
Antagonist Synthesis αvβ3 and sst3 Receptor Antagonists
This compound is also utilized as a building block for the β-alanine moiety of an αvβ3 antagonist , which is involved in the regulation of angiogenesis and osteoclast-mediated bone resorption. Additionally, it is used for synthesizing potent and selective somatostatin sst3 receptor antagonists , which have potential therapeutic applications in treating neuroendocrine tumors .
Halogenated Heterocycles Synthesis
It acts as a building block in the chemical synthesis of halogenated heterocycles . These structures are commonly found in many pharmaceuticals and agrochemicals due to their biological activity .
Regioselective Synthon Formation
The selective displacement of chloride at C4 by tert-butyl N-(3-aminophenyl) carbamate leads to high ratios of regioselective synthon, which is crucial for further chemical transformations in drug development processes .
Safety and Hazards
Mechanism of Action
Target of Action
5-Bromo-2-chloro-4-methoxypyrimidine is a building block used in the chemical synthesis of halogenated heterocycles . It is a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors . SGLT2 inhibitors are a class of medications that inhibit the reabsorption of glucose in the kidney and therefore lower blood sugar levels.
Biochemical Pathways
SGLT2 inhibitors work by blocking the sodium-glucose co-transporter 2 (SGLT2), which is responsible for at least 90% of the glucose reabsorption in the kidney. Blocking this transporter causes up to 119 grams per day of blood glucose to be eliminated through the urine , thereby reducing blood glucose levels and assisting in the management of blood glucose levels in patients with type 2 diabetes.
properties
IUPAC Name |
5-bromo-2-chloro-4-methoxypyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPORMCRNCNFGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70394802 | |
Record name | 5-bromo-2-chloro-4-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-4-methoxypyrimidine | |
CAS RN |
57054-92-9 | |
Record name | 5-bromo-2-chloro-4-methoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70394802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.